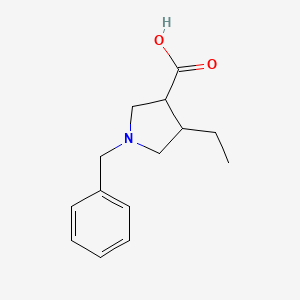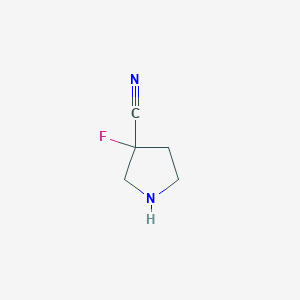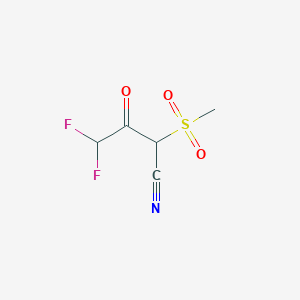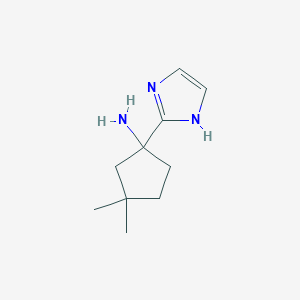
1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is characterized by a pyrrolidine ring substituted with a benzyl group at the first position, an ethyl group at the fourth position, and a carboxylic acid group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine derivatives followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common to achieve high-quality products.
化学反応の分析
Types of Reactions: 1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles depending on the desired substitution.
Major Products: The products of these reactions vary based on the reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which 1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid exerts its effects is largely dependent on its interactions at the molecular level. It may target specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the context of its application, such as in medicinal chemistry or biological research.
類似化合物との比較
(3S,4S)-1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid: A stereoisomer with similar structural features but different spatial arrangement.
1-Benzyl-4-methylpyrrolidine-3-carboxylic acid: Differing by the substitution of a methyl group instead of an ethyl group.
Uniqueness: 1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid stands out due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. Its unique structure allows for distinct applications and properties compared to its analogs.
特性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
1-benzyl-4-ethylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c1-2-12-9-15(10-13(12)14(16)17)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,16,17) |
InChIキー |
BRZIDNQMHUVUAM-UHFFFAOYSA-N |
正規SMILES |
CCC1CN(CC1C(=O)O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(4-Fluorophenyl)sulfanyl]pyrrolidine](/img/structure/B13248532.png)
![3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248542.png)

amine](/img/structure/B13248552.png)
![2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid](/img/structure/B13248557.png)
![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-thiane]](/img/structure/B13248559.png)




